molecular formula C11H16N2O2 B12933028 Methyl 6-pentylpyridazine-3-carboxylate CAS No. 89967-28-2

Methyl 6-pentylpyridazine-3-carboxylate

Cat. No.: B12933028
CAS No.: 89967-28-2
M. Wt: 208.26 g/mol
InChI Key: LEHWITVIQALAJR-UHFFFAOYSA-N
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Description

Methyl 6-pentylpyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-pentylpyridazine-3-carboxylate typically involves the reaction of appropriate pyridazine precursors with pentyl groups under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-pentylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

Comparison with Similar Compounds

Methyl 6-pentylpyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

89967-28-2

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 6-pentylpyridazine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-4-5-6-9-7-8-10(13-12-9)11(14)15-2/h7-8H,3-6H2,1-2H3

InChI Key

LEHWITVIQALAJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(C=C1)C(=O)OC

Origin of Product

United States

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